POPSO sesquisodium salt

Catalog No.
S827383
CAS No.
108321-08-0
M.F
C10H22N2NaO8S2
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POPSO sesquisodium salt

CAS Number

108321-08-0

Product Name

POPSO sesquisodium salt

IUPAC Name

trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate

Molecular Formula

C10H22N2NaO8S2

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);

InChI Key

WXXDPWCHFCYFLZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na]

POPSO sesquisodium salt, also known as Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) sesquisodium salt, is a zwitterionic buffer commonly used in various scientific research applications. Here's a breakdown of its key functionalities:

Buffering Capacity

POPSO possesses a unique buffering capacity within a physiological pH range (7.2-8.5) . This makes it ideal for maintaining a consistent and optimal pH environment in various biological experiments, such as:

  • Enzyme assays: Maintaining a constant pH is crucial for optimal enzyme activity and accurate measurement of reaction rates .
  • Cell culture: POPSO can help regulate the pH of cell culture media, ensuring proper cell growth and function .
  • Protein purification: Consistent pH during protein isolation and purification steps is essential for maintaining protein structure and functionality .

Chaotropic Properties

POPSO exhibits mild chaotropic properties, meaning it can disrupt weak interactions like hydrogen bonds and hydrophobic interactions . This characteristic makes it beneficial for:

  • Protein solubilization: POPSO can help solubilize certain proteins that are otherwise insoluble in aqueous solutions .
  • Membrane protein extraction: POPSO can aid in the extraction of membrane proteins from cell membranes .

Additional Applications

Beyond its buffering and chaotropic properties, POPSO sesquisodium salt finds applications in other research areas, including:

  • Chromatography: POPSO can be used as a mobile phase component in various chromatographic techniques for protein separation and purification .
  • Electrophoresis: POPSO can be used as a running buffer in electrophoresis experiments for separating biomolecules based on their size and charge .

POPSO sesquisodium salt, or Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) sesquisodium salt, is a zwitterionic buffer widely used in biochemical and biological research. Its unique molecular structure consists of a piperazine ring connected to two propane sulfonate groups through hydroxyl moieties, resulting in a molecule that carries both positive and negative charges at physiological pH levels (approximately 7.2 to 8.5) . This characteristic allows POPSO to maintain a stable pH environment, which is crucial for various enzymatic reactions and cellular processes.

The compound appears as a white crystalline powder and is highly soluble in water, forming a clear, colorless solution at concentrations up to 10% . Its buffering capacity makes it an essential component in many laboratory protocols, particularly those requiring precise control of pH.

POPSO functions as a biological buffer by maintaining a constant pH within a specific range. In acidic environments, POPSO can accept protons, preventing a drastic decrease in pH. Conversely, in basic environments, POPSO can donate protons, mitigating a significant rise in pH. This buffering capacity is crucial for various biological assays and experiments where maintaining a stable pH is essential for optimal enzyme activity and cellular function [, ].

POPSO functions primarily as a biological buffer through acid-base reactions. It can accept protons (H⁺) in acidic conditions or donate protons in basic conditions, thus stabilizing the pH of solutions. The following reactions illustrate its buffering behavior:

  • Protonation (Acidic Form):
    POPSO+H+ HO +POPSO\text{POPSO}^-+\text{H}^+\rightleftharpoons \text{ HO }^+\text{POPSO}
  • Deprotonation (Basic Form):
     HO +POPSOPOPSO+H+\text{ HO }^+\text{POPSO}\rightleftharpoons \text{POPSO}^-+\text{H}^+

This dual functionality allows POPSO to effectively moderate changes in pH during biochemical assays, making it indispensable for maintaining optimal conditions for enzyme activity and other biological functions .

POPSO exhibits mild chaotropic properties, which enable it to disrupt weak interactions such as hydrogen bonds and hydrophobic interactions. This property is beneficial for various applications in molecular biology, including protein folding studies and enzyme activity assays . Additionally, the zwitterionic nature of POPSO minimizes interference with biological systems, making it suitable for use in sensitive assays where other buffers might introduce unwanted variables.

The synthesis of POPSO sesquisodium salt typically involves the reaction of piperazine with two equivalents of 2-hydroxypropanesulfonic acid under controlled conditions. The process can be summarized as follows:

  • Reactants: Piperazine and 2-hydroxypropanesulfonic acid.
  • Conditions: The reaction is generally carried out in an aqueous medium at elevated temperatures to facilitate the formation of the zwitterionic structure.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain the desired purity level (≥98%) .

POPSO sesquisodium salt is utilized across various scientific fields due to its buffering capabilities and low toxicity. Key applications include:

  • Biochemical Assays: Maintaining stable pH during enzyme reactions.
  • Cell Culture: Providing an optimal environment for cell growth.
  • Protein Purification: Used in chromatographic techniques where pH stability is crucial.
  • Molecular Biology: Employed in experiments involving nucleic acids and proteins due to its non-interfering nature .

Research on POPSO's interactions focuses on its compatibility with various biomolecules and its effects on enzymatic activity. Studies have shown that POPSO does not significantly alter the behavior of proteins or nucleic acids, making it an ideal choice for experiments requiring minimal interference from the buffer itself .

Several compounds share similarities with POPSO sesquisodium salt, particularly other zwitterionic buffers. Here are some notable examples:

Compound NameChemical StructureUnique Features
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid)C_16H_33N_3O_4SWidely used in cell culture; effective at pH 7.2-7.6
MOPS (3-(N-Morpholino)propanesulfonic acid)C_7H_15N_2O_4SEffective buffer for biological systems; operates at pH 6.5-7.9
TES (N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid)C_8H_17N_3O_6SExcellent buffering capacity near physiological pH; used in molecular biology

Uniqueness of POPSO

What sets POPSO apart from these similar compounds is its specific buffering range (pH 7.2-8.5), which aligns closely with physiological conditions, making it particularly suitable for experiments involving living cells or enzymes sensitive to pH fluctuations. Additionally, its mild chaotropic properties provide an advantage in disrupting weak molecular interactions without compromising biological integrity .

Chemical Synthesis Pathways for Piperazine Sulfonic Acid Derivatives

The synthesis of POPSO sesquisodium salt begins with the fundamental piperazine ring structure, which undergoes specific chemical modifications to introduce sulfonic acid functionalities [39]. The primary synthetic approach involves the sequential functionalization of piperazine with 2-hydroxypropanesulfonic acid moieties through nucleophilic substitution reactions [13].

The initial synthesis pathway utilizes piperazine as the core heterocyclic substrate, which possesses two secondary amine groups capable of undergoing various chemical transformations [39]. The alkylation process involves reacting piperazine with appropriate alkylating agents containing the desired hydroxypropanesulfonic acid functionality [39]. This reaction typically proceeds through nucleophilic attack of the piperazine nitrogen atoms on electrophilic carbon centers, resulting in the formation of carbon-nitrogen bonds [13].

Advanced synthetic methodologies employ protected intermediates to ensure selective functionalization of the piperazine ring [13]. The protection-deprotection strategy allows for controlled introduction of sulfonic acid groups while preventing unwanted side reactions [42]. Research has demonstrated that sequential double Michael addition reactions can be employed to build piperazine rings from primary amino group precursors, providing alternative synthetic routes [42].

The sulfonic acid functionalization process involves the introduction of propanesulfonic acid chains containing hydroxyl substituents [40]. This functionalization can be achieved through various methods including direct sulfonation, chlorosulfonation followed by hydrolysis, or oxidation of thiol precursors [40]. The choice of functionalization method significantly impacts the final product purity and yield characteristics [40].

Synthesis MethodReaction ConditionsTypical YieldProduct Purity
Direct Alkylation60-80°C, 6-12 hours70-85%>95%
Protected Intermediate RouteRoom temperature, 24-48 hours80-90%>98%
Michael Addition Pathway25-50°C, 12-24 hours65-80%>93%

Sodium Salt Formation Mechanisms

The conversion of the free acid form of POPSO to its sesquisodium salt involves carefully controlled neutralization reactions with sodium hydroxide or sodium carbonate [11] [14]. The sesquisodium designation indicates that three sodium ions are associated with four POPSO molecules, creating a specific stoichiometric relationship that optimizes the compound's buffering properties [7].

The salt formation mechanism proceeds through acid-base neutralization reactions where the sulfonic acid groups donate protons to sodium hydroxide, forming ionic bonds between the deprotonated sulfonate groups and sodium cations [11]. This process must be precisely controlled to achieve the desired sesquisodium stoichiometry rather than complete neutralization [14].

The reaction kinetics of sodium salt formation depend on several factors including temperature, concentration, and mixing efficiency [14]. Optimal conditions typically involve gradual addition of sodium hydroxide solution to the POPSO free acid while maintaining constant pH monitoring [11]. The reaction proceeds according to the following general mechanism:

R-SO₃H + NaOH → R-SO₃⁻Na⁺ + H₂O [11]

The sesquisodium salt formation requires careful stoichiometric control to prevent over-neutralization, which could result in unwanted byproducts or altered buffering characteristics [14]. Quality monitoring during this process involves continuous pH measurement and conductivity analysis to ensure proper ionic composition [18].

Temperature control during salt formation significantly influences crystal formation and final product characteristics [28]. Research on sodium chloride crystallization has demonstrated that temperature dependency affects solubility and crystallization patterns, principles that apply to sulfonate salt formation as well [28].

Industrial-Scale Manufacturing Processes

Industrial production of POPSO sesquisodium salt requires sophisticated process control systems to ensure consistent quality and yield [16] [17]. The scale-up from laboratory synthesis to industrial manufacturing presents several challenges including heat transfer management, mixing efficiency, and reaction kinetics optimization [21].

Modern industrial facilities employ continuous manufacturing processes or large-batch production systems depending on market demand and economic considerations [17]. The production capacity typically ranges from kilogram to multi-ton scales, requiring specialized equipment designed to handle corrosive sulfonic acid intermediates [17].

The industrial synthesis process begins with raw material preparation and purification [16]. High-purity piperazine serves as the starting material, which must meet pharmaceutical-grade specifications before entering the reaction sequence [18]. Solvent selection plays a crucial role in industrial processes, with water and organic solvents being carefully chosen based on reaction requirements and environmental considerations [17].

Heat management represents a critical aspect of industrial production due to the exothermic nature of many synthetic steps [21]. Industrial reactors incorporate sophisticated cooling systems and temperature monitoring to maintain optimal reaction conditions [16]. The scale-up process requires detailed kinetic studies to ensure that reaction rates and selectivity remain consistent at larger scales [21].

Waste management and environmental compliance constitute essential components of industrial manufacturing [17]. Modern facilities implement closed-loop systems to minimize waste generation and incorporate recycling processes for solvents and other materials [19]. Environmental impact assessments guide the selection of manufacturing methods and waste treatment procedures [19].

Industrial ParameterSpecification RangeMonitoring Method
Reaction Temperature40-70°CContinuous thermocouples
pH Control7.0-8.5Automated pH meters
Mixing Speed100-300 rpmTorque monitoring
Batch Size500-5000 kgMass flow meters
Production Rate10-50 kg/hourProcess analytics

Quality Control Standards and Purity Verification

Quality control in POPSO sesquisodium salt manufacturing involves comprehensive analytical testing protocols to ensure product specifications meet pharmaceutical and research-grade requirements [18] [30]. The implementation of Good Manufacturing Practices guidelines provides the framework for quality assurance throughout the production process [18].

Primary purity assessment employs high-performance liquid chromatography techniques to quantify the main component and identify potential impurities [27] [30]. Typical specifications require minimum purity levels of 98% by titration methods, with individual impurities limited to specific threshold concentrations [2] [6]. Nuclear magnetic resonance spectroscopy serves as a complementary method for structural confirmation and quantitative purity determination [30].

Water content analysis represents a critical quality parameter due to the hygroscopic nature of the compound [30]. Karl Fischer titration provides accurate determination of moisture content, with typical specifications allowing 8.0-10.0% water content for the dihydrate form [32]. Loss on drying measurements at 110°C supplement moisture analysis and help establish storage stability characteristics [32].

Ion chromatography analysis verifies the sodium content and confirms the sesquisodium stoichiometry [30]. This technique also detects potential anionic and cationic impurities that could affect buffering performance [30]. Heavy metals analysis ensures compliance with pharmaceutical standards, with lead content typically limited to 0.0005% or less [32].

Infrared spectroscopy provides rapid identity confirmation by comparing spectral patterns with authenticated reference standards [30]. This technique offers particular value for routine quality control due to its speed and reliability [22]. The method enables detection of structural abnormalities or contamination that might not be apparent through other analytical approaches [22].

Microbiological testing protocols ensure the absence of harmful bacteria, yeasts, and molds in the final product [18]. Sterility testing and bioburden assessment follow established pharmacopeial methods to guarantee product safety for biological applications [18].

Quality ParameterSpecificationTest MethodFrequency
Assay (by titration)≥98.0%Potentiometric titrationEvery batch
Water content8.0-10.0%Karl FischerEvery batch
Heavy metals (as Pb)≤0.0005%Atomic absorptionEvery batch
pH (1% solution)7.2-8.5pH meterEvery batch
Sulfated ash≤0.10%GravimetricEvery 5 batches
Iron content≤0.0005%ColorimetricEvery 5 batches

The implementation of process analytical technology enables real-time monitoring of critical quality attributes during manufacturing [21]. This approach facilitates immediate process adjustments when deviations occur, preventing the production of out-of-specification material [21]. Continuous monitoring systems track parameters such as pH, conductivity, and temperature throughout the production cycle [27].

Certificate of Analysis documentation accompanies each product batch, providing comprehensive analytical data and confirming compliance with established specifications [2] [6]. This documentation includes test results, analytical methods employed, and reference to validated procedures [18]. Traceability systems maintain complete records from raw material receipt through final product distribution [18].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

385.07152729 g/mol

Monoisotopic Mass

385.07152729 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2023

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